Cas no 1232785-32-8 (tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate)

tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-butyl 4-(2-methyl-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methyl-4-nitrophenyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C17H22N2O4/c1-12-11-14(19(21)22)5-6-15(12)13-7-9-18(10-8-13)16(20)23-17(2,3)4/h5-7,11H,8-10H2,1-4H3
- InChIKey: HMTMJYFGOKAMPC-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CC=C(C2C=CC(=CC=2C)[N+](=O)[O-])CC1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 490
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 75.4
tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-378228-0.5g |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 0.5g |
$407.0 | 2023-03-02 | |
Enamine | EN300-378228-1.0g |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-378228-0.05g |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 0.05g |
$101.0 | 2023-03-02 | |
1PlusChem | 1P01EBVS-1g |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 1g |
$715.00 | 2023-12-25 | |
1PlusChem | 1P01EBVS-100mg |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 100mg |
$243.00 | 2023-12-25 | |
Enamine | EN300-378228-2.5g |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 2.5g |
$1034.0 | 2023-03-02 | |
Enamine | EN300-378228-0.25g |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 0.25g |
$216.0 | 2023-03-02 | |
1PlusChem | 1P01EBVS-500mg |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 500mg |
$565.00 | 2023-12-25 | |
1PlusChem | 1P01EBVS-2.5g |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 2.5g |
$1340.00 | 2023-12-25 | |
1PlusChem | 1P01EBVS-250mg |
tert-butyl 4-(2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
1232785-32-8 | 95% | 250mg |
$320.00 | 2023-12-25 |
tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylateに関する追加情報
tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: A Comprehensive Overview
The compound with CAS No. 1232785-32-8, known as tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and drug development.
tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is characterized by its complex molecular structure, which includes a dihydropyridine ring system substituted with a tert-butyl group and a nitrophenyl moiety. The dihydropyridine ring is a six-membered ring with two double bonds, providing the compound with aromaticity and stability. The presence of the nitro group on the phenyl ring introduces electron-withdrawing effects, which can influence the reactivity and electronic properties of the molecule.
Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Its structure allows for functionalization at multiple sites, making it a versatile building block in organic synthesis. Researchers have explored its use in the creation of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The tert-butyl group contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes and interact with cellular targets.
In addition to its pharmaceutical applications, tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has shown promise in materials science. Its rigid structure and conjugated system make it an ideal candidate for use in organic electronics. Recent advancements in this field have demonstrated its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic devices. The nitrophenyl group enhances the compound's optical properties, making it suitable for applications that require high efficiency in light emission or absorption.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the dihydropyridine ring through cyclization reactions and subsequent substitution reactions to introduce the tert-butyl and nitrophenyl groups. Researchers have optimized these steps by employing catalytic systems that enhance reaction efficiency while minimizing side reactions.
Recent research has also focused on understanding the environmental impact of tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate. Studies have shown that it exhibits low toxicity to aquatic organisms under standard testing conditions. However, further investigations are needed to assess its long-term effects on ecosystems and biodegradability under various environmental conditions.
In conclusion, tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a multifaceted compound with significant potential across diverse scientific domains. Its unique structural features make it an invaluable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
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